molecular formula C5H8N2 B14340071 2-Methyl-1,4-dihydropyrimidine CAS No. 101854-80-2

2-Methyl-1,4-dihydropyrimidine

Cat. No.: B14340071
CAS No.: 101854-80-2
M. Wt: 96.13 g/mol
InChI Key: CHFUDSPWQCCPIN-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dihydropyrimidine is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms and one methyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,4-dihydropyrimidine can be synthesized through various methods, with one of the most common being the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by different acids, such as hydrochloric acid or sulfuric acid, and can be carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method is the use of solid acid catalysts, such as Montmorillonite-KSF, which allows for a one-pot synthesis under solvent-free conditions . This method is not only cost-effective but also environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine derivatives.

    Reduction: It can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine and tetrahydropyrimidine derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

2-Methyl-1,4-dihydropyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as a calcium channel blocker by binding to and inhibiting voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels . This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

101854-80-2

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

2-methyl-1,4-dihydropyrimidine

InChI

InChI=1S/C5H8N2/c1-5-6-3-2-4-7-5/h2-3H,4H2,1H3,(H,6,7)

InChI Key

CHFUDSPWQCCPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC=CN1

Origin of Product

United States

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